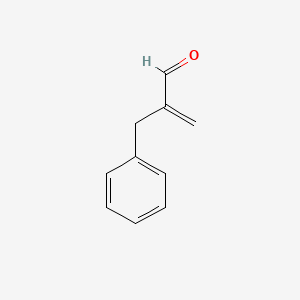

2-Benzyl-propenal

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 2-Benzyl-propenal can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde with acetaldehyde, followed by dehydration to form the α,β-unsaturated aldehyde. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process often includes steps such as distillation and purification to remove any impurities and ensure the compound meets the required specifications for its intended applications.

化学反応の分析

Types of Reactions: 2-Benzyl-propenal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The α,β-unsaturated system allows for nucleophilic addition reactions, where nucleophiles such as amines or thiols can add to the double bond.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: 2-Benzyl-propenoic acid.

Reduction: 2-Benzyl-propenol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

2-Benzylpropenal serves as a vital intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions:

- Aldol Reactions : It can undergo aldol condensation to form larger carbon skeletons, which are crucial in synthesizing complex molecules.

- Cycloaddition Reactions : The compound is utilized in 1,3-dipolar cycloaddition reactions to synthesize five-membered heterocycles. These reactions often involve electron-deficient alkenes and have been studied extensively for their regioselectivity and yield efficiency .

Pharmaceutical Applications

The compound has garnered attention for its potential therapeutic properties:

- Antioxidant Properties : Research indicates that 2-benzylpropenal exhibits significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Its mechanism involves the inhibition of free radical formation, thus protecting cellular components from damage .

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its ability to inhibit certain pro-inflammatory cytokines has been documented in various experimental models .

Food Industry

In the food sector, 2-benzylpropenal is primarily used for its flavoring properties:

- Flavor Enhancer : It is commonly added to food products for its pleasant aroma and flavor profile. The compound's natural occurrence in cinnamon makes it a popular choice in culinary applications.

- Preservative Qualities : Due to its antimicrobial properties, 2-benzylpropenal can help extend the shelf life of food products by inhibiting the growth of spoilage microorganisms .

Case Study 1: Antioxidant Activity

A study published in Nature Communications demonstrated that 2-benzylpropenal effectively inhibits the autoxidation of benzaldehyde by intercepting free radicals involved in the oxidation process. This finding suggests its potential role as a preservative in food and cosmetic formulations .

Case Study 2: Synthesis of Heterocycles

Research published in Chemical & Pharmaceutical Bulletin outlined the successful synthesis of isoxazolidines using 2-benzylpropenal through Lewis acid-catalyzed cycloaddition reactions. The study highlighted the regioselectivity achieved during these reactions, showcasing the compound's versatility as a synthetic building block .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for aldol and cycloaddition reactions | Effective in forming complex organic structures |

| Pharmaceuticals | Antioxidant and anti-inflammatory agent | Inhibits free radicals; modulates inflammatory pathways |

| Food Industry | Flavor enhancer and preservative | Extends shelf life; enhances flavor profiles |

作用機序

The mechanism of action of 2-Benzyl-propenal involves its reactivity as an α,β-unsaturated aldehyde. The compound can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity is exploited in various biochemical assays and studies to investigate enzyme activity and protein function.

類似化合物との比較

Acrolein (Propenal): The simplest α,β-unsaturated aldehyde, used as a biocide and chemical intermediate.

Crotonaldehyde: Another α,β-unsaturated aldehyde with similar reactivity but different applications.

Uniqueness: 2-Benzyl-propenal is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to simpler α,β-unsaturated aldehydes. This makes it particularly valuable in synthetic organic chemistry and various research applications.

生物活性

2-Benzyl-propenal, also known as benzyl acrylaldehyde, is an organic compound with the formula C10H10O. It possesses a reactive aldehyde group that makes it valuable in various biological and chemical applications. This article explores its biological activity, including enzyme inhibition, protein interactions, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure:

- Molecular Formula: C10H10O

- Molecular Weight: 150.19 g/mol

- Functional Groups: Aldehyde, alkene

The reactivity of this compound as an α,β-unsaturated aldehyde allows it to form covalent bonds with nucleophilic sites on biomolecules. This property is exploited in biochemical assays to study enzyme activity and protein function. The compound can undergo various reactions, including oxidation to form 2-benzyl-propenoic acid and reduction to yield 2-benzyl-propenol.

Enzyme Inhibition and Protein Interactions

Research indicates that this compound is utilized in studies involving enzyme inhibition due to its ability to interact with proteins through its reactive aldehyde group. Such interactions can lead to the development of inhibitors that target specific enzymes involved in metabolic pathways or disease processes.

Case Study: Enzyme Inhibition

A study explored the effects of this compound on specific enzymes involved in oxidative stress pathways. The compound demonstrated significant inhibitory effects on certain oxidases, suggesting potential therapeutic applications in conditions characterized by oxidative damage.

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications, particularly as a precursor in drug synthesis. Its unique structure allows for modifications that can enhance biological activity or target specific pathways.

Research Findings:

- Anticonvulsant Activity: A related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), showed broad-spectrum anticonvulsant activity in various animal models. While not directly studying this compound, the findings suggest that compounds with similar structures may exhibit neuroprotective properties .

- Cytotoxicity Studies: In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent.

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity | Unique Properties |

|---|---|---|---|

| This compound | α,β-unsaturated aldehyde | Enzyme inhibition, potential drug precursor | Reactive aldehyde group |

| Acrolein | Simple α,β-unsaturated aldehyde | Biocide, chemical intermediate | Less selective in biological interactions |

| Crotonaldehyde | α,β-unsaturated aldehyde | Similar reactivity | Different applications in synthesis |

特性

IUPAC Name |

2-benzylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,8H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNSDRAPEVOWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447954 | |

| Record name | 2-BENZYL-PROPENAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30457-88-6 | |

| Record name | 2-BENZYL-PROPENAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。